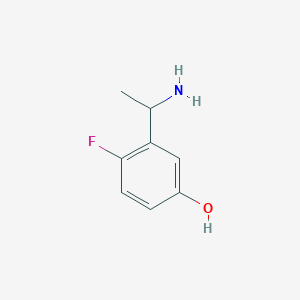

3-(1-Aminoethyl)-4-fluorophenol

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

3-(1-aminoethyl)-4-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3 |

InChI Key |

JMNBRZZNWICERW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)O)F)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Aromatic Amines: A Case Study on a Key Pharmaceutical Intermediate

Introduction

3-Amino-4-fluorophenol is an important intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. Its chemical structure, featuring a phenol, an amino group, and a fluorine atom, imparts a unique set of physicochemical properties that are critical to its reactivity, bioavailability, and safety profile. Understanding these properties is paramount for process optimization, formulation development, and toxicological assessment.

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-4-fluorophenol, details the experimental protocols for their determination, and illustrates relevant logical workflows.

Core Physicochemical Properties

The key physicochemical parameters of 3-Amino-4-fluorophenol are summarized below. These values are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₆FNO | - | [1] |

| Molecular Weight | 127.12 | g/mol | [1] |

| Melting Point | 141-143 | °C | [2] |

| Boiling Point (Predicted) | 269.3 ± 20.0 | °C | [2] |

| Density (Predicted) | 1.347 ± 0.06 | g/cm³ | [2] |

| pKa (Predicted) | 10.03 ± 0.18 (Phenolic OH) | - | [2] |

| LogP (Predicted) | 1.11 | - | [3] |

Experimental Protocols

The accurate determination of physicochemical properties requires standardized experimental methodologies. Below are detailed protocols for key parameters.

Determination of Melting Point

-

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.

-

Methodology (Capillary Method):

-

A small amount of finely powdered, dry 3-Amino-4-fluorophenol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

-

The melting point is reported as the range T1-T2.

-

Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

-

Methodology:

-

A precise amount of 3-Amino-4-fluorophenol is dissolved in a suitable solvent (e.g., a methanol/water mixture).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH is recorded after each addition, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the phenolic proton's titration.

-

Determination of Octanol-Water Partition Coefficient (LogP)

-

Principle: The shake-flask method directly measures the distribution of a compound between two immiscible phases, n-octanol and water, to determine its lipophilicity.

-

Methodology (Shake-Flask Method):

-

Prepare a stock solution of 3-Amino-4-fluorophenol in n-octanol that has been pre-saturated with water.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water pre-saturated with n-octanol.

-

The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.

-

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel chemical entity like 3-Amino-4-fluorophenol.

Logical Relationship of Key Physicochemical Properties

This diagram shows how fundamental properties influence more complex behaviors of a drug candidate, which is relevant for the audience of drug development professionals.

References

In-Depth Technical Guide: (R)-2-(1-Aminoethyl)-4-fluorophenol (CAS Number 1228570-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of (R)-2-(1-Aminoethyl)-4-fluorophenol, a key chiral intermediate in the synthesis of advanced pharmaceuticals. Due to its primary role as a building block, this document focuses on its synthesis and chemical characteristics rather than its intrinsic biological activity, for which there is limited public information. All quantitative data has been summarized in tables, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

(R)-2-(1-Aminoethyl)-4-fluorophenol is a chiral organic compound whose significance lies in its use as a precisely structured intermediate for creating more complex, biologically active molecules.[1] Its chemical architecture is defined by a fluorinated phenol ring and a chiral aminoethyl side chain.[1]

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1228570-33-9 | Internal |

| Molecular Formula | C₈H₁₀FNO | Internal |

| Molecular Weight | 155.17 g/mol | Internal |

| IUPAC Name | 2-((1R)-1-aminoethyl)-4-fluorophenol | Internal |

| SMILES | C--INVALID-LINK--c1c(O)ccc(F)c1 | Internal |

| pKa (Predicted) | 9.92 ± 0.48 | |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C, sealed storage, away from moisture | [2] |

Note: Most physical properties such as melting point, boiling point, and solubility are not publicly available as experimentally determined values.

Synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol

The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol requires precise control to achieve the desired regioselectivity (substitution at the 2-position of the phenol ring) and stereoselectivity (the (R)-enantiomer of the aminoethyl group).[1]

Retrosynthetic Analysis

A common retrosynthetic approach involves the disconnection of the carbon-nitrogen bond of the aminoethyl group, leading back to the ketone precursor, 2-acetyl-4-fluorophenol. This precursor can be synthesized from commercially available 4-fluorophenol.

Caption: Retrosynthetic analysis of (R)-2-(1-Aminoethyl)-4-fluorophenol.

Chemical Synthesis Workflow

The chemical synthesis generally proceeds in two main steps: the ortho-acylation of 4-fluorophenol to yield 2-acetyl-4-fluorophenol, followed by an asymmetric reductive amination to introduce the chiral amine.

Caption: Chemical synthesis workflow for (R)-2-(1-Aminoethyl)-4-fluorophenol.

Detailed Experimental Protocols

Step 1: Ortho-Acylation of 4-Fluorophenol to 2-Acetyl-4-fluorophenol

This protocol is adapted from general procedures for regioselective acylation of phenols.

-

Reaction Setup: To a stirred solution of 4-fluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), add a Lewis acid such as aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise at 0°C.

-

Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetyl-4-fluorophenol.

Step 2: Asymmetric Reductive Amination of 2-Acetyl-4-fluorophenol

This protocol is based on established methods for the asymmetric reductive amination of ketones.

-

Reaction Setup: In a reaction vessel, a chiral catalyst system is prepared. This typically involves a ruthenium or iridium precursor and a chiral phosphine ligand (e.g., (S)-BINAP) in a degassed solvent like trifluoroethanol.

-

Amine Source: Add 2-acetyl-4-fluorophenol (1 equivalent) and an amine source, such as ammonium acetate (NH₄OAc) or ammonium trifluoroacetate, to the catalyst mixture.

-

Reduction: The reaction is carried out under a hydrogen atmosphere (pressure may vary depending on the catalyst system) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 17-24 hours).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic components.

-

Purification: The organic layer is dried and concentrated. The final product, (R)-2-(1-Aminoethyl)-4-fluorophenol, can be purified by crystallization or column chromatography to achieve high enantiomeric purity.

This method offers a green chemistry approach with high selectivity.

-

Enzyme and Substrate Preparation: A whole-cell biocatalyst expressing an (R)-enantioselective ω-transaminase is prepared. The substrate, 2-acetyl-4-fluorophenol, and an amine donor (e.g., isopropylamine) are prepared in a suitable buffer solution (e.g., pH 8.0).

-

Biocatalytic Reaction: The whole-cell biocatalyst is added to the reaction mixture containing the ketone substrate and the amine donor. The reaction is typically carried out at an optimal temperature of 35-40°C with agitation.

-

Reaction Monitoring: The conversion to the desired amine product can be monitored over time using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the desired conversion is achieved, the reaction mixture is centrifuged to remove the whole cells. The supernatant containing the product is then subjected to extraction and purification steps.

-

Purification: The product can be isolated and purified through techniques such as liquid-liquid extraction and crystallization to yield (R)-2-(1-Aminoethyl)-4-fluorophenol with high enantiomeric excess.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information on the intrinsic biological activity or the direct involvement of (R)-2-(1-Aminoethyl)-4-fluorophenol in specific signaling pathways. Its biological effects are realized through the final drug molecules for which it serves as a precursor. Research and development efforts are primarily focused on its efficient and stereoselective synthesis rather than its own pharmacological profile.

Conclusion

(R)-2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9) is a crucial chiral building block in modern pharmaceutical synthesis. While detailed experimental data on its physical properties and intrinsic biological activity are scarce, its synthetic pathways are well-conceptualized, with both chemical and biocatalytic routes being viable options for its production. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and chemical nature of this important intermediate. Further research into its direct biological interactions, if any, could open new avenues for its application.

References

Structural Elucidation of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(1-Aminoethyl)-4-fluorophenol. This molecule, a substituted phenol derivative, holds potential interest in medicinal chemistry and drug development. This document outlines the logical workflow for confirming its chemical structure, from synthesis to spectroscopic analysis. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the entire process.

Introduction

The precise determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This compound is a small molecule featuring a phenol ring substituted with a fluorine atom and an aminoethyl group. The presence of these functional groups and a stereocenter suggests potential biological activity, making its unambiguous structural confirmation critical for any further investigation. This guide details the analytical workflow for the structural elucidation of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors like 4-fluorophenol. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

Spectroscopic Analysis of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Aminoethyl)-4-fluorophenol (CAS No. 1270412-74-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of predicted data and relevant data from its close structural analog, 4-Amino-3-fluorophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules. A logical workflow for spectroscopic analysis is also presented to guide the structural elucidation process.

Introduction

This compound is a substituted phenol derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The presence of a fluorine atom, a chiral aminoethyl group, and a phenolic hydroxyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate. This guide aims to be a valuable resource by consolidating available information and providing standardized methodologies for its analysis.

Spectroscopic Data Presentation

Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the (S)-isomer of 4-(1-Aminoethyl)-3-fluorophenol, which provides an estimation of the expected values for the target compound.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 156.08193 |

| [M+Na]⁺ | 178.06387 |

| [M-H]⁻ | 154.06737 |

| [M+NH₄]⁺ | 173.10847 |

| [M+K]⁺ | 194.03781 |

| [M]⁺ | 155.07410 |

| Table 1: Predicted Mass Spectrometry Data for 4-[(1S)-1-aminoethyl]-3-fluorophenol. Data is predictive and should be confirmed experimentally.[1] |

NMR Spectroscopy Data of a Structural Analog

The following table presents the ¹H-NMR spectral data for 4-Amino-3-fluorophenol, a closely related compound, which can provide insights into the expected chemical shifts for the aromatic protons in the target molecule.[2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.78 | s | 1H | OH |

| 6.59 | dd, J=8.4, 10.4 Hz | 1H | Ar-H |

| 6.43 | m | 1H | Ar-H |

| 6.34 | m | 1H | Ar-H |

| 4.38 | m | 2H | NH₂ |

| Table 2: ¹H-NMR Data for 4-Amino-3-fluorophenol (in DMSO-d₆). This data is for a structural analog and not the target compound.[2] |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved; sonication may be used to aid dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[3]

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For aromatic compounds, the spectral width should typically cover a range of 0-12 ppm. Protons on aromatic rings are expected in the 6.5-8.0 ppm region, while benzylic protons appear around 2.0-3.0 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

-

Sample Preparation (ATR Method):

-

Background Collection: Before running the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be automatically subtracted from the sample spectrum.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect the spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands for functional groups. For this compound, expect to see:

-

Broad O-H stretching from the phenolic group around 3200-3600 cm⁻¹.

-

N-H stretching from the primary amine around 3300-3500 cm⁻¹.

-

C-H stretching from the aromatic ring and alkyl group just above and below 3000 cm⁻¹, respectively.

-

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-N stretching around 1000-1350 cm⁻¹.

-

C-F stretching in the 1000-1400 cm⁻¹ region.

-

C-O stretching from the phenol around 1200-1260 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method (Electron Ionization - EI):

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The resulting spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound (155.17 g/mol for C₈H₁₀FNO).

-

Analyze the fragmentation pattern to gain structural information. Common fragmentations for this molecule could include loss of the methyl group, the amino group, or cleavage of the ethyl side chain.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed in this guide.

References

- 1. PubChemLite - 4-[(1s)-1-aminoethyl]-3-fluorophenol hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. jasco.co.uk [jasco.co.uk]

- 6. gammadata.se [gammadata.se]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Rising Potential of Fluorinated Aminophenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to enhance metabolic stability and membrane permeability. Aminophenols, a class of aromatic compounds containing both amino and hydroxyl functional groups, are known scaffolds for a variety of bioactive compounds. The combination of these two moieties in the form of fluorinated aminophenols has given rise to a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the potential biological activities of fluorinated aminophenols, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Biological Activities of Fluorinated Aminophenols

Fluorinated aminophenols have demonstrated significant potential across several key therapeutic areas. The introduction of fluorine atoms can modulate the electronic properties, lipophilicity, and binding interactions of the parent aminophenol molecule, leading to enhanced or novel biological activities.

Anticancer Activity

Several studies have highlighted the potent cytotoxic and antiproliferative effects of fluorinated aminophenol derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells. One of the key pathways implicated is the caspase signaling cascade.

Quantitative Anticancer Activity Data

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Citation |

| Fluorinated Aminophenylhydrazines | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [1] |

Signaling Pathway: Caspase-3 Mediated Apoptosis

Fluorinated aminophenols can induce apoptosis by activating initiator caspases (e.g., caspase-8, caspase-9) which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Caspase-3 signaling pathway for apoptosis.

Antimicrobial Activity

Fluorinated aminophenols have also shown promise as antimicrobial agents against a range of pathogenic bacteria. The presence of fluorine can enhance the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.

Quantitative Antimicrobial Activity Data

| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |

| Fluorinated Aminophenol Derivatives | Klebsiella pneumoniae | 20 | [2] |

| Fluorinated Aminophenol Derivatives | Gram-positive & Gram-negative bacteria | 10-20 | [2] |

Experimental Workflow: Agar Diffusion Method

The antimicrobial activity of fluorinated aminophenols is commonly assessed using the agar diffusion method. This technique provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.

Caption: Experimental workflow for the agar diffusion assay.

Antioxidant Activity

The antioxidant potential of fluorinated aminophenols is another area of active investigation. These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of chronic diseases.

Quantitative Antioxidant Activity Data

| Compound Class | Assay | IC50 (µg/mL) | Citation |

| Ethyl Acetate Extract of Cynometra cauliflora (containing flavonoids) | DPPH | 4.68 | [3] |

| Isolated Apigenin from Cynometra cauliflora | DPPH | 5.18 | [3] |

| Methanolic Extract of Lantana camara (CYV) | DPPH | 33.30 | [4] |

| Methanolic Extract of Lantana camara (PRV) | DPPH | 40.32 | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Fluorinated aminophenols have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

| Compound Class | Assay | IC50 (µM) | Citation |

| Diorganotin (IV) Complex with Schiff Base Ligand | Bovine Serum Albumin Denaturation | 7.94 | [5] |

| Flavanones Mix | Protease Inhibition | (Data presented graphically) | [6] |

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Certain fluorinated compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Fluorinated Aminophenols

A general method for the synthesis of 2-fluoro-4-substituted aminoanilines involves a multi-step process that includes protection of the amino group, reaction with various amines, and subsequent deprotection.

Protocol:

-

Protection of Amino Group: The amino group of a starting material like 2-fluoro-4-bromoaniline is protected using an acyl chloride such as pivaloyl chloride.

-

Substitution Reaction: The protected aniline is then reacted with a desired amine in the presence of a catalyst system (e.g., Pd2(dba)3 and Xantphos) in a suitable solvent like dioxane, typically under heating and reflux conditions.

-

Deprotection: The protective group is removed using an acidic aqueous solution, such as 50% sulfuric acid, to yield the final 2-fluoro-4-substituted aminoaniline product.[7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluorinated aminophenol compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate the plate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

-

Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.

-

Compound Application: A specific volume of the fluorinated aminophenol solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[8]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the fluorinated aminophenol solution (at various concentrations) with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4][9]

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is used to quantify NO production by cells, which is an indicator of inflammation.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.

-

Compound and LPS Treatment: Treat the cells with various concentrations of the fluorinated aminophenol for a few hours, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent Addition: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: After a short incubation period (e.g., 15 minutes) at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Conclusion and Future Directions

Fluorinated aminophenols represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, oxidative stress, and inflammation warrants further investigation. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these compounds. Moreover, in-depth mechanistic studies are required to fully understand their modes of action and to identify novel molecular targets. The development of efficient and scalable synthetic routes will also be crucial for the translation of these promising molecules from the laboratory to clinical applications. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of fluorinated aminophenols.

References

- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion [mdpi.com]

- 7. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Proposed Synthesis of 3-(1-Aminoethyl)-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1-Aminoethyl)-4-fluorophenol is a valuable chemical intermediate for which direct synthesis routes are not prominently documented in publicly available scientific literature. This technical guide outlines a novel, proposed two-step synthetic pathway for its preparation. The synthesis commences with the Fries rearrangement of 4-fluorophenyl acetate to yield the key intermediate, 3-acetyl-4-fluorophenol. Subsequent reductive amination of this intermediate is proposed to afford the target molecule. This document provides a detailed theoretical framework, including proposed experimental protocols and expected outcomes based on established chemical principles, to guide researchers in the synthesis of this compound.

Introduction

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This compound, in particular, represents a scaffold with potential applications in the development of novel pharmaceuticals and other bioactive compounds. This guide details a logical and feasible, though currently theoretical, synthetic approach to this molecule, addressing the apparent lack of established methods in the literature.

Proposed Two-Step Synthesis Overview

The proposed synthesis is a two-step process:

-

Step 1: Fries Rearrangement of 4-Fluorophenyl Acetate. This reaction introduces an acetyl group onto the aromatic ring of 4-fluorophenol, yielding 3-acetyl-4-fluorophenol. The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis acids.[1][2]

-

Step 2: Reductive Amination of 3-Acetyl-4-fluorophenol. The ketone functionality of 3-acetyl-4-fluorophenol is converted to a primary amine through reductive amination to produce the final product, this compound. This reaction typically proceeds via an imine intermediate, which is then reduced.

The overall proposed synthetic workflow is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity of the Aminoethyl Group in Phenols

The aminoethyl phenol scaffold is a significant structural motif in a multitude of biologically active compounds, including neurotransmitters, hormones, and numerous pharmaceuticals.[1][2] Understanding the chemical reactivity of its constituent functional groups—the phenolic hydroxyl and the ethylamine side chain—is paramount for the synthesis of novel derivatives, the development of prodrugs, and for predicting metabolic pathways. This guide provides a detailed exploration of the chemical reactivity inherent to aminoethyl phenols, with a focus on data-driven insights and practical experimental methodologies.

Electronic Effects and General Reactivity

The chemical behavior of aminoethyl phenols is governed by the interplay of the electron-donating phenolic hydroxyl group and the aminoethyl substituent.

-

Phenolic Hydroxyl Group (-OH): The oxygen atom's lone pairs can be delocalized into the benzene ring's π-system.[3][4] This resonance effect is strongly activating, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions.[5] Consequently, the ring becomes more susceptible to electrophilic aromatic substitution (EAS).[3]

-

Amino Group (-NH2): The nitrogen's lone pair also participates in resonance, making the amino group a powerful activating group.[6] However, the reactivity is highly dependent on pH. In acidic conditions, the amino group is protonated to form an ammonium cation (-NH3+), which is no longer an electron-donor via resonance and instead becomes a deactivating, meta-directing group through its inductive electron-withdrawing effect.[6] The basicity of the amino group allows it to readily participate in nucleophilic reactions.[7]

A theoretical investigation using Density Functional Theory (DFT) on related phenolic compounds revealed that the presence of an amino group on the phenol ring makes it the most reactive compared to phenol and nitrophenol, due to its higher HOMO (Highest Occupied Molecular Orbital) energy, which indicates a greater ability to donate electrons.[8]

pH-Dependent Reactivity

The pH of the reaction medium critically influences which functional group is more reactive and the overall effect on the aromatic ring.

Caption: pH-dependent speciation and its effect on reactivity.

Reactions of the Amino Group

The primary amine of the aminoethyl side chain is a potent nucleophile and a base. Its reactivity is central to the derivatization of these molecules.

-

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents yields secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

-

Salt Formation: As a base, the amino group reacts with acids to form ammonium salts, which often have increased water solubility and crystallinity, a property frequently exploited in drug formulation.

Reactions of the Phenolic Group

The hydroxyl group and the activated aromatic ring are key sites for chemical modification.

-

O-Alkylation (Williamson Ether Synthesis): In the presence of a base to form the more nucleophilic phenoxide, the hydroxyl group reacts with alkyl halides to form ethers.

-

O-Acylation: Phenols can be acylated to form esters, often using acid chlorides or anhydrides. This is a common strategy for creating prodrugs, which can be hydrolyzed in vivo to release the active phenolic drug.

-

Electrophilic Aromatic Substitution (EAS): As the ring is highly activated, EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions proceed readily, often without the need for harsh catalysts. The substitution is directed to the positions ortho and para to the hydroxyl group.

Caption: General mechanism for Electrophilic Aromatic Substitution.

Quantitative Reactivity Data

Understanding the ionization constants (pKa) is crucial for predicting the charge state of the molecule at a given pH, which in turn affects its reactivity, solubility, and biological interactions.

| Compound | Functional Group | pKa Value | Comments |

| p-(aminoethyl)phenol (Tyramine) | Phenolic -OH | ~10.5 | The pKa of the phenolic proton. |

| p-(aminoethyl)phenol (Tyramine) | Amino -NH3+ | ~9.5 | The pKa of the protonated amino group. |

| General Phenols | Phenolic -OH | ~10.0 | For comparison. |

| General Alkylamines | Amino -NH3+ | ~10.6 | For comparison. |

Note: Exact pKa values can vary with temperature, ionic strength, and the specific experimental method used. The values for tyramine are affected by a long-range interaction between the two functional groups.[9]

Synthesis of Aminoethyl Phenols

Several synthetic routes are available for the preparation of aminoethyl phenols. A common and effective method is the reduction of a corresponding nitrovinylphenol.

Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.

Experimental Protocols

Synthesis of 2-(2-Aminoethyl)phenol via Reduction of 2-(2-nitrovinyl)phenol[10]

This protocol details the reduction of a nitrovinyl precursor to the desired aminoethyl phenol using lithium aluminum hydride (LiAlH4).

Materials and Reagents:

-

2-(2-nitrovinyl)phenol

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ammonia (NH3), concentrated solution

-

Tartaric acid

-

Chloroform (CHCl3)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Reaction Setup: A suspension of LiAlH4 (479 mg, 17.18 mmol) in anhydrous THF (6 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Precursor: A solution of 2-(2-nitrovinyl)phenol (860 mg, 5.21 mmol) in anhydrous THF (12 mL) is added dropwise to the stirred LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirring is continued for 2 hours.

-

Quenching: The reaction is quenched by cooling the mixture back to 0 °C and carefully adding water dropwise to decompose the excess LiAlH4.

-

Solvent Removal: The organic solvent (THF) is removed under reduced pressure (in vacuo).

-

Acidic Wash: The residue is dissolved in 10% HCl (40 mL) and washed twice with EtOAc (20 mL each). The combined organic layers are then extracted twice more with 10% HCl (20 mL each) to ensure all the amine product is in the aqueous phase as the hydrochloride salt.

-

Basification and Extraction: The combined aqueous layers are treated with tartaric acid (4 equivalents). The pH is then adjusted to >10 with concentrated NH3. The aqueous layer is extracted three times with chloroform (30 mL each).

-

Drying and Concentration: The combined organic (chloroform) layers are washed with water and brine, dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel. The column is eluted with a gradient of 3-10% of a 2 M NH3 solution in methanol within dichloromethane to yield the final product, 2-(2-aminoethyl)phenol, as a white solid (yield: 65%).[10]

Applications in Drug Development

The aminoethyl phenol moiety is a key pharmacophore in many drugs. For instance, compounds like tyramine and its derivatives act as pressor agents.[11] The ability to selectively modify the amino or phenolic groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Phenols are common in natural products and FDA-approved drugs, where they often participate in key hydrogen bonding interactions with biological targets.[2][12] However, the phenolic hydroxyl group can also be a site of rapid metabolism (e.g., glucuronidation or sulfation), and derivatization of this group is a common strategy to improve oral bioavailability and metabolic stability.[12]

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 4. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic chemistry - Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. rjpn.org [rjpn.org]

- 9. Substituent effects on the ionization and partitioning of p-(aminoethyl)phenols and structurally related compounds: electrostatic effects dependent on conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 11. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)-4-fluorophenol is a synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a fluorinated phenol core with an ortho-aminoethyl substituent, provides a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity. The ortho-aminoethyl group offers a crucial vector for chemical modification and interaction with biological targets. These characteristics make this compound a promising starting point for the discovery of drugs targeting a range of diseases, particularly in the area of kinase inhibition.

Key Applications in Drug Discovery

The this compound moiety is a key pharmacophore that can be incorporated into a variety of drug candidates. Its structural features are particularly amenable to the design of inhibitors targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

1. Kinase Inhibitors: The fluorophenol group can act as a hydrogen bond donor and acceptor, while the aminoethyl side chain can be modified to interact with specific residues in the ATP-binding pocket of kinases. This allows for the development of potent and selective inhibitors for various kinase families, including but not limited to:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Important in cancer and angiogenesis.

-

Serine/Threonine Kinases: (e.g., Aurora Kinases, CDKs) - Key regulators of the cell cycle.

2. Other Therapeutic Areas: Beyond oncology, derivatives of this compound may find applications in:

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-

Neurodegenerative Diseases: Modulating kinases implicated in neuronal function and survival.

-

Infectious Diseases: Developing inhibitors against microbial kinases.

Data Presentation: In Vitro Activity of Exemplary Derivatives

To illustrate the potential of the this compound scaffold, the following table summarizes hypothetical but representative in vitro data for a series of its derivatives against a panel of cancer-relevant kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |

| A-101 | EGFR | 15 | A549 | 85 |

| A-102 | VEGFR2 | 25 | HUVEC | 120 |

| A-103 | Aurora Kinase A | 8 | HCT116 | 50 |

| A-104 | CDK2 | 40 | MCF-7 | 250 |

| B-201 | PDGFRβ | 30 | U-87 MG | 180 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound starting from commercially available 4-fluorophenol.

Step 1: Acetylation of 4-fluorophenol

-

To a solution of 4-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq.).

-

Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorophenyl acetate.

Step 2: Fries Rearrangement

-

To a flask containing anhydrous aluminum chloride (3 eq.), add 4-fluorophenyl acetate (1 eq.) portion-wise at 0 °C.

-

Heat the reaction mixture to 140-160 °C for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice with concentrated HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 3-acetyl-4-fluorophenol.

Step 3: Reductive Amination

-

Dissolve 3-acetyl-4-fluorophenol (1 eq.) in a suitable solvent (e.g., methanol).

-

Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding dilute HCl.

-

Basify the solution with aqueous NaOH and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a target kinase.

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cell Viability Assay

This protocol describes a method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for 72 hours.

-

Add a cell viability reagent (e.g., MTT or resazurin) and incubate for an additional 2-4 hours.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Caption: Inhibition of a generic RTK signaling pathway by a this compound derivative.

Application Notes and Protocols for Fluorinated Phenolic Building Blocks in Pharmaceutical Synthesis

Disclaimer: Information regarding the specific molecule "3-(1-Aminoethyl)-4-fluorophenol" is limited in publicly available scientific literature. Therefore, this document provides a detailed overview of the closely related and well-documented building blocks, 3-Amino-4-fluorophenol and 4-Amino-3-fluorophenol , as representative examples of fluorinated phenolic scaffolds in pharmaceutical development. These compounds serve as crucial intermediates in the synthesis of various therapeutic agents.

Application Notes

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The inclusion of fluorine in a drug candidate can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target receptors.[1][2] 3-Amino-4-fluorophenol and 4-Amino-3-fluorophenol are versatile building blocks that combine the reactivity of anilines and phenols with the advantageous properties of fluorine, making them valuable starting materials for a range of pharmaceuticals.[1][3]

A prominent application of 4-Amino-3-fluorophenol is its role as a key intermediate in the synthesis of Regorafenib , a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4][5][6] The synthesis of Regorafenib involves the coupling of 4-Amino-3-fluorophenol with other aromatic moieties to construct the final drug molecule.[7][8] The fluorine substituent in the phenol ring is a critical component of the final structure, contributing to its biological activity.

Furthermore, fluorinated phenyl derivatives are integral to the development of other classes of kinase inhibitors, including Aurora Kinase inhibitors , which are investigated as potential anticancer agents.[9][10][11][12] The strategic placement of fluorine atoms can influence the selectivity and potency of these inhibitors.

Physicochemical Properties of Representative Fluorinated Aminophenols

| Property | 3-Amino-4-fluorophenol | 4-Amino-3-fluorophenol |

| CAS Number | 62257-16-3 | 399-95-1 |

| Molecular Formula | C₆H₆FNO | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol | 127.12 g/mol |

| Melting Point | 143 °C | Not available |

| Appearance | Off-white to light brown crystalline powder | Pale yellow solid |

Experimental Protocols

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)

This protocol describes the synthesis of a key diaryl ether intermediate for Regorafenib, starting from 4-Amino-3-fluorophenol.[7]

Reaction Scheme:

Materials:

-

4-Amino-3-fluorophenol

-

4-Chloro-N-methylpicolinamide

-

Potassium tert-butoxide (KOtBu)

-

N,N-Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-amino-3-fluorophenol (1.0 mmol) in N,N-dimethyl sulfoxide (DMSO) at room temperature, add potassium tert-butoxide (1.0 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add 4-chloro-N-methylpicolinamide (1.0 mmol) to the reaction mixture.

-

Heat the mixture to 120 °C for 6 hours.

-

Cool the mixture to room temperature and quench the reaction with water (10 mL).

-

Extract the product with ethyl acetate (4 x 5 mL).

-

Combine the organic layers and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a red-brown oil.

-

The crude product can be purified further by column chromatography.

Quantitative Data for the Synthesis of the Regorafenib Intermediate

| Reactant | Molar Ratio | Solvent | Base | Temperature | Time | Yield | Reference |

| 4-Amino-3-fluorophenol | 1.0 | DMSO | KOtBu | 120 °C | 6 h | 80% | [7] |

| 4-Chloro-N-methylpicolinamide | 1.0 |

Visualizations

Synthetic Workflow for a Regorafenib Intermediate

Caption: Synthetic workflow for the preparation of a key Regorafenib intermediate.

Signaling Pathway Inhibition by Regorafenib

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Item - A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed synthetic protocols for 3-(1-Aminoethyl)-4-fluorophenol, a chiral fluorinated phenylethylamine derivative. Due to the limited direct literature on this specific molecule, this document presents plausible synthetic routes and inferred applications based on established organic synthesis methodologies and the known utility of structurally related compounds.

Introduction

This compound is a chiral building block with significant potential in medicinal chemistry and asymmetric synthesis. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chiral aminoethyl group is a common pharmacophore in many biologically active molecules and can also serve as a valuable chiral auxiliary. This document outlines a proposed synthetic pathway to access this compound and explores its potential as a key intermediate in the development of novel therapeutics.

Potential Applications

The structural motifs present in this compound suggest its utility in several areas of drug discovery and organic synthesis:

-

Medicinal Chemistry: As a precursor to novel pharmaceutical agents. The phenylethylamine scaffold is found in a wide range of neurologically active compounds. The fluorine and phenol functionalities offer sites for further derivatization to modulate pharmacological properties. Fluorinated phenylethylamines are known to interact with adrenergic receptors and have been investigated for their effects on neurotransmitter uptake[1][2].

-

Asymmetric Synthesis: The chiral amine can be employed as a resolving agent for racemic acids or as a chiral auxiliary to control stereochemistry in various chemical transformations[3].

-

Catalysis: Derivatives of chiral amino alcohols are used as ligands in asymmetric catalysis, for example, in the enantioselective reduction of ketones[4].

Proposed Synthetic Workflow

A plausible and efficient synthetic route to enantiomerically enriched this compound is proposed, starting from commercially available 4-fluorophenol. The overall workflow is depicted below.

Caption: Proposed two-stage synthetic workflow to produce chiral this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-4-fluorophenol (Precursor)

This protocol describes the synthesis of the key intermediate, 3-acetyl-4-fluorophenol, via a two-step process involving the acylation of 4-fluorophenol followed by a Fries rearrangement.

Step 1: Synthesis of 4-Fluorophenyl acetate

-

Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

-

Acylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-fluorophenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to 3-Acetyl-4-fluorophenol

The Fries rearrangement of a phenolic ester can yield ortho and para isomers. The reaction conditions can be optimized to favor the desired ortho-acylated product[5][6][7][8].

-

Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-fluorophenyl acetate (1.0 eq) portion-wise at 0 °C.

-

Rearrangement: Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Higher temperatures generally favor the formation of the ortho-isomer.

-

Reaction Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-acetyl-4-fluorophenol.

Protocol 2: Asymmetric Synthesis of this compound

This protocol outlines the conversion of 3-acetyl-4-fluorophenol to the chiral amine via the formation of an oxime followed by asymmetric reduction.

Step 1: Synthesis of 3-Acetyl-4-fluorophenol Oxime

-

Reaction Setup: Dissolve 3-acetyl-4-fluorophenol (1.0 eq) in ethanol.

-

Oximation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours.

-

Isolation: Cool the reaction mixture and pour it into cold water. Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Asymmetric Reduction of the Oxime

The asymmetric reduction of the prochiral oxime can be achieved using various chiral reducing agents to yield the desired enantiomer of the amine. Chiral borane complexes or catalytic hydrogenation with a chiral catalyst are common methods.

-

Catalyst Preparation (Example with a Chiral Borane Reagent): In a flame-dried flask under an inert atmosphere, prepare the chiral reducing agent. For example, a chiral oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol and a borane source (e.g., BH₃·THF).

-

Reduction: Dissolve the 3-acetyl-4-fluorophenol oxime (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add the chiral reducing agent (e.g., 1.1 eq of a pre-formed chiral borane complex or a catalytic amount of a chiral catalyst followed by a stoichiometric amount of a reducing agent like borane-dimethyl sulfide complex).

-

Reaction Monitoring: Stir the reaction at the controlled temperature for several hours and monitor by TLC.

-

Work-up: Carefully quench the reaction with methanol, followed by the addition of 1 M HCl.

-

Purification: Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by chromatography to obtain the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic protocols. Actual yields and enantiomeric excess will depend on specific reaction optimization.

| Step | Reactants | Product | Typical Yield (%) | Purity/ee (%) |

| Protocol 1, Step 1 | 4-Fluorophenol, Acetic Anhydride | 4-Fluorophenyl acetate | >95 | >98 (crude) |

| Protocol 1, Step 2 | 4-Fluorophenyl acetate, AlCl₃ | 3-Acetyl-4-fluorophenol | 40-60 | >98 |

| Protocol 2, Step 1 | 3-Acetyl-4-fluorophenol, Hydroxylamine HCl | 3-Acetyl-4-fluorophenol Oxime | 85-95 | >98 |

| Protocol 2, Step 2 | 3-Acetyl-4-fluorophenol Oxime, Chiral Reducing Agent | (R/S)-3-(1-Aminoethyl)-4-fluorophenol | 70-90 | >95 (ee) |

Logical Relationships in Asymmetric Synthesis

The choice of chiral catalyst or auxiliary directly determines the stereochemical outcome of the asymmetric reduction step.

Caption: Control of enantioselectivity in the synthesis of this compound.

References

- 1. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

Application Notes and Protocols for the Quantification of 3-(1-Aminoethyl)-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)-4-fluorophenol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. As an aminophenol derivative, its precise and accurate quantification is crucial for process optimization, quality control of starting materials, intermediates, and final products, as well as for pharmacokinetic and metabolic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and suitable for various research and quality control applications.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

-

HPLC-UV Method: A robust and widely accessible method suitable for routine quality control, purity assessment, and quantification in relatively simple matrices.

-

LC-MS/MS Method: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices, such as plasma or urine, and for impurity profiling.

The selection of the appropriate method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method describes a reversed-phase HPLC procedure for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

-

Standard of this compound (purity >99%).

2. Chromatographic Conditions

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 275 nm.

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices.

Experimental Protocol

1. Instrumentation and Materials

-

LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

Standard of this compound (purity >99%).

-

Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d4).

2. LC and MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the standard).

-

Internal Standard: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the IS).

-

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

-

Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma, mobile phase) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Spike with a constant concentration of the internal standard.

-

Sample Preparation (e.g., Plasma): To 100 µL of plasma sample, add 10 µL of internal standard solution and 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Data Presentation: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.7% - 104.5% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Within acceptable limits (85-115%) |

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

Application Note and Protocol: Derivatization of 3-(1-Aminoethyl)-4-fluorophenol for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Aminoethyl)-4-fluorophenol is a bifunctional molecule containing both a primary amine and a phenolic hydroxyl group. For robust and sensitive quantification in complex matrices, particularly using gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often a necessary step.[1][2][3][4] This process modifies the analyte to improve its chromatographic behavior and detection characteristics.[1] Derivatization can increase volatility and thermal stability for GC analysis, and enhance detectability for both GC and HPLC by introducing a chromophore, fluorophore, or a mass tag.[3][4]

This document provides detailed protocols for the derivatization of the primary amine and phenolic hydroxyl functional groups of this compound.

Principles of Derivatization for this compound

The presence of both an amino and a hydroxyl group on this compound allows for selective or comprehensive derivatization depending on the analytical requirements.

-

Derivatization of the Primary Amino Group: The primary amine can be targeted to reduce its polarity and improve chromatographic peak shape.[3] Common derivatizing reagents for primary amines include acylating agents and reagents that introduce a fluorescent tag.[2][3]

-

Derivatization of the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be replaced to increase the molecule's volatility and reduce peak tailing in GC analysis.[1][5] Silylation and acylation are common methods for derivatizing phenolic hydroxyl groups.[1][6]

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetic Anhydride

-

Dansyl Chloride

-

Sodium Bicarbonate buffer (0.1 M, pH 9.5)

-

Acetone

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen evaporator

Protocol 1: Silylation of the Phenolic Hydroxyl Group for GC-MS Analysis

This protocol targets the phenolic -OH group, and may also react with the primary amine. Silylation increases volatility and thermal stability.[1][6]

Workflow:

Caption: Silylation workflow for GC-MS analysis.

Methodology:

-

Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine followed by 50 µL of BSTFA with 1% TMCS to the dried residue.

-

Cap the tube tightly and vortex briefly to ensure complete dissolution.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, allow the tube to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of the Phenolic Hydroxyl and/or Amino Group for GC-MS Analysis

Acylation with acetic anhydride targets both the phenolic and amino groups, increasing volatility and improving chromatographic properties.[5]

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. journal.gnest.org [journal.gnest.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol as an Intermediate in Electronic Materials

Introduction: The Role of Fluorinated Phenol Derivatives in Electronic Materials